25T4-NBOMe (hydrochloride)

Descripción general

Descripción

Métodos De Preparación

The synthesis of 25T4-NBOMe (hydrochloride) involves several steps, starting from the precursor 2C-T-4. The key step in the synthesis is the addition of a benzyl-methoxy group to the amine. This is typically achieved through a reductive amination reaction, where the amine group of 2C-T-4 reacts with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride The reaction conditions often involve an organic solvent like dichloromethane and a mild acid catalyst

Análisis De Reacciones Químicas

25T4-NBOMe (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: The methoxy and isopropylthio groups can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

25T4-NBOMe (hydrochloride) is primarily used in scientific research, particularly in the fields of neuropharmacology and forensic toxicology. Its high affinity for serotonin 5-HT2A receptors makes it a valuable tool for studying the mechanisms of hallucinogenic activity and the role of serotonin receptors in the brain . Additionally, it is used as an analytical reference standard in forensic laboratories for the identification and quantification of NBOMe compounds in biological samples .

Mecanismo De Acción

The primary mechanism of action of 25T4-NBOMe (hydrochloride) involves its potent agonistic activity at serotonin 5-HT2A receptors . Upon binding to these receptors, the compound induces a conformational change that activates downstream signaling pathways, leading to altered perception and hallucinations. The compound also exhibits activity at other serotonin receptors, including 5-HT2C, but with lower affinity . The molecular targets and pathways involved in its effects include the activation of the MAP/ERK cascade and inhibition of the Akt pathway .

Comparación Con Compuestos Similares

25T4-NBOMe (hydrochloride) is part of the NBOMe family of compounds, which includes other derivatives such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe . These compounds share a common structural motif of a benzyl-methoxy group attached to a phenethylamine backbone. 25T4-NBOMe is unique due to the presence of an isopropylthio group, which influences its receptor binding affinity and pharmacological effects . Compared to its analogs, 25T4-NBOMe has a distinct profile of receptor activity and potency .

Actividad Biológica

25T4-NBOMe (hydrochloride) is a synthetic compound belonging to the NBOMe family, which are known for their potent hallucinogenic properties primarily through their action as agonists at serotonin receptors, particularly the 5-HT2A receptor. This article delves into the biological activity of 25T4-NBOMe, examining its pharmacological profile, neurotoxicity, and potential therapeutic implications.

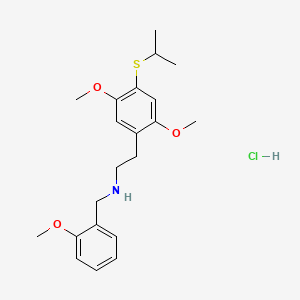

Chemical Structure and Properties

25T4-NBOMe is characterized by the following chemical formula: C21H30ClNO3S. The addition of the N-(2-methoxybenzyl) group significantly enhances its binding affinity and activity at various receptors compared to its analogs without this substitution. This modification is crucial in determining its pharmacological effects.

Receptor Interaction Profile

Research indicates that 25T4-NBOMe exhibits high affinity for several serotonin receptors:

- 5-HT2A Receptor : Exhibits an effective concentration (EC50) in the low micromolar range (<1 µM), indicating strong agonistic activity.

- 5-HT2B and 5-HT2C Receptors : Also shows significant binding affinity.

- Adrenergic and Dopaminergic Receptors : Moderate affinity for adrenergic α1 receptors and dopaminergic D1-3 receptors.

Table 1: Receptor Binding Affinities of 25T4-NBOMe

| Receptor Type | Binding Affinity (Ki in µM) |

|---|---|

| 5-HT2A | <0.5 |

| 5-HT2B | <1 |

| 5-HT2C | <1 |

| Adrenergic α1 | 0.3 - 0.9 |

| Dopaminergic D1-D3 | Varies (not specified) |

Pharmacological Effects

The pharmacological effects of 25T4-NBOMe are primarily mediated through its action on serotonin receptors, leading to significant psychoactive effects. Users report intense visual and auditory hallucinations, altered perception of time, and profound changes in thought processes. These effects are similar to those produced by other hallucinogens like LSD but can be more potent due to higher receptor binding affinities.

Neurotoxicity Studies

Recent studies have highlighted the potential neurotoxic effects of 25T4-NBOMe:

- In Vitro Studies : Research on neuronal cell lines indicates that exposure to varying concentrations of 25T4-NBOMe can lead to decreased cell viability, increased oxidative stress, and mitochondrial dysfunction.

- In Vivo Studies : Animal models have shown that administration of 25T4-NBOMe can lead to neurogenesis impairment in specific brain regions such as the hippocampus. For instance, significant reductions in BrdU+ cells were observed after treatment, indicating a decrease in neurogenesis.

Table 2: Neurotoxic Effects of 25T4-NBOMe

| Study Type | Observations |

|---|---|

| In Vitro | Reduced cell viability in neuronal cultures |

| In Vivo | Decreased neurogenesis in hippocampus |

| Oxidative Stress | Elevated levels of reactive oxygen species (ROS) |

Propiedades

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPMHWMYUDTAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342533 | |

| Record name | 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-73-0 | |

| Record name | 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.